N-[3-(Furan-2-yl)propyl]-N-(3-methylphenyl)acetamide is an organic compound notable for its potential applications in medicinal chemistry and material science. This compound features a furan ring, a propyl chain, and an acetamide functional group, which contribute to its diverse chemical reactivity and biological activity.
Source: The compound can be synthesized from readily available starting materials, including furan-2-carboxylic acid and m-toluidine, through well-established organic synthesis methods. Its synthesis has been documented in various chemical literature, indicating its relevance in research and industrial applications .
Classification: This compound belongs to the class of amides, specifically those derived from aromatic amines and carboxylic acids. It is characterized by the presence of both furan and aromatic moieties, making it an interesting subject for study in organic chemistry.
The synthesis of N-[3-(Furan-2-yl)propyl]-N-(3-methylphenyl)acetamide typically involves the following steps:
The molecular formula of N-[3-(Furan-2-yl)propyl]-N-(3-methylphenyl)acetamide is , with a molecular weight of 257.33 g/mol. The structure includes:
Property | Value |
---|---|
CAS Number | 57696-79-4 |
IUPAC Name | N-[3-(furan-2-yl)propyl]-N-(3-methylphenyl)acetamide |
InChI Key | DPERYNJFWYSDAX-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)N(CCCC2=CC=CO2)C(=O)C |
N-[3-(Furan-2-yl)propyl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-[3-(Furan-2-yl)propyl]-N-(3-methylphenyl)acetamide is largely dependent on its specific application. For instance, if utilized as a pharmaceutical agent, it may interact with biological targets such as enzymes or receptors, modulating their activity through specific binding interactions. This interaction could potentially lead to therapeutic effects in various biological pathways .
N-[3-(Furan-2-yl)propyl]-N-(3-methylphenyl)acetamide is expected to exhibit the following physical properties:
The chemical properties include:
N-[3-(Furan-2-yl)propyl]-N-(3-methylphenyl)acetamide has several potential applications:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1